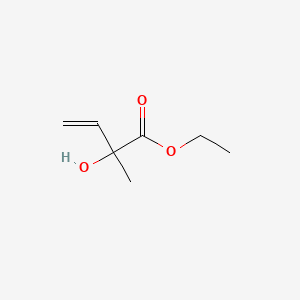

Ethyl 2-hydroxy-2-methylbut-3-enoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-hydroxy-2-methylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-7(3,9)6(8)10-5-2/h4,9H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSIKXJBHRTIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90710843 | |

| Record name | Ethyl 2-hydroxy-2-methylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50471-46-0 | |

| Record name | Ethyl 2-hydroxy-2-methyl-3-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50471-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-hydroxy-2-methylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butenoic acid, 2-hydroxy-2-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-hydroxy-2-methylbut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxy-2-methylbut-3-enoate, also known by its synonym ethyl vinyllactate, is an organic compound with the chemical formula C₇H₁₂O₃. As a multifunctional molecule containing an ester, a tertiary alcohol, and a vinyl group, it holds potential as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, intended to support research and development activities in the chemical and pharmaceutical sciences. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included to provide a broader context for its potential reactivity and characteristics.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 50471-46-0 | [1] |

| Boiling Point | 201.3 °C at 760 mmHg | [2] |

| Density | 1.0 g/cm³ | [2] |

| Melting Point | Not available | [2] |

| Solubility | Soluble in Dichloromethane | [3] |

| Flash Point | 76.2 °C |

Synthesis

General Experimental Protocol (Hypothetical)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of ethyl pyruvate in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF).

-

Grignard Addition: The flask is cooled in an ice bath, and a solution of vinylmagnesium bromide in THF is added dropwise from the dropping funnel with vigorous stirring. The reaction temperature should be carefully monitored and maintained.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three principal functional groups: the ester, the tertiary alcohol, and the vinyl group. The interplay of these groups allows for a variety of potential chemical transformations.

-

Ester Group Reactivity: The ester functionality can undergo hydrolysis under acidic or basic conditions to yield 2-hydroxy-2-methylbut-3-enoic acid and ethanol. Transesterification is also possible in the presence of an alcohol and a suitable catalyst. Strong reducing agents, such as lithium aluminum hydride, would be expected to reduce the ester to a diol.

-

Tertiary Alcohol Reactivity: The tertiary hydroxyl group is resistant to oxidation under mild conditions. However, under forcing acidic conditions, it can undergo dehydration to form a more conjugated system.

-

Vinyl Group Reactivity: The carbon-carbon double bond is susceptible to a variety of electrophilic addition reactions, including halogenation, hydrohalogenation, and hydration. It can also undergo epoxidation in the presence of a peroxy acid. Furthermore, the vinyl group can participate in polymerization reactions. Ozonolysis would cleave the double bond, yielding a ketone and formaldehyde.

Spectroscopic Data

As of the latest review, experimental spectroscopic data (NMR, IR, MS) for this compound are not publicly available. However, the expected spectral characteristics can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, and signals for the vinyl protons, which would likely appear as a complex multiplet due to geminal, cis, and trans coupling. A broad singlet corresponding to the hydroxyl proton would also be anticipated.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the alcohol, the two carbons of the vinyl group, the methylene and methyl carbons of the ethyl group, and the methyl carbon attached to the quaternary center.

-

IR Spectroscopy: The infrared spectrum is predicted to show a strong absorption band for the C=O stretch of the ester (around 1730-1750 cm⁻¹), a broad O-H stretching band for the alcohol (around 3200-3600 cm⁻¹), and characteristic C=C stretching (around 1640 cm⁻¹) and C-H stretching and bending vibrations for the vinyl group.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the ethoxy group, the loss of water from the alcohol, and cleavage of the carbon-carbon bond adjacent to the hydroxyl group.

Biological Activity and Signaling Pathways

Currently, there is no available information in the scientific literature regarding the biological activity or any involvement in signaling pathways for this compound. Its structural similarity to other biologically active small molecules suggests that it could be a candidate for screening in various biological assays.

Conclusion

This compound is a compound with interesting structural features that suggest its utility in synthetic organic chemistry. While there is a scarcity of published experimental data for this specific molecule, this guide provides a foundational understanding of its properties and potential reactivity based on its constituent functional groups and data from related compounds. Further experimental investigation is warranted to fully elucidate the chemical and physical properties of this compound and to explore its potential applications in research and development.

References

In-Depth Structural Analysis of Ethyl 2-hydroxy-2-methylbut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of Ethyl 2-hydroxy-2-methylbut-3-enoate (CAS No. 50471-46-0), a molecule of interest in organic synthesis and potential applications in drug development. This document summarizes its key physical and chemical properties, outlines a probable synthetic pathway, and presents predicted spectroscopic data to aid in its identification and characterization.

Core Molecular Properties

This compound is a chiral ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] Its structure features a quaternary carbon center bearing a hydroxyl group, a methyl group, a vinyl group, and an ethyl ester functionality. These features make it a versatile building block in organic synthesis.

Physicochemical Data

The following table summarizes key computed physicochemical properties for this compound. It is important to note that experimental data for this specific compound is not widely available in public databases; therefore, these values are based on computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 50471-46-0 | [1] |

| XLogP3-AA | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Complexity | 142 | [1] |

Synthesis Pathway: The Baylis-Hillman Reaction

A highly probable and efficient method for the synthesis of this compound is the Baylis-Hillman reaction. This reaction facilitates the formation of a carbon-carbon bond between an activated alkene and an electrophile, in this case, a ketone.

The proposed synthesis involves the reaction of ethyl pyruvate (the electrophile) with a vinyl Grignard reagent, such as vinylmagnesium bromide, in the presence of a suitable catalyst. The general mechanism for the Baylis-Hillman reaction is depicted below.

Caption: Proposed Baylis-Hillman reaction pathway for the synthesis of this compound.

Experimental Protocol: A General Approach

Materials:

-

Ethyl pyruvate

-

Vinylmagnesium bromide solution (e.g., 1.0 M in THF)

-

A tertiary amine catalyst (e.g., DABCO, 1,4-diazabicyclo[2.2.2]octane)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a stirred solution of ethyl pyruvate and the tertiary amine catalyst in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add the vinylmagnesium bromide solution.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a period of 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of this compound.

Structural Elucidation: Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following tables provide predicted spectroscopic data based on its chemical structure. These predictions can serve as a reference for the analysis of experimentally obtained data.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.9 | dd | 1H | -CH=CH₂ |

| ~ 5.3 | d | 1H | -CH=CH₂ (trans) |

| ~ 5.2 | d | 1H | -CH=CH₂ (cis) |

| ~ 4.2 | q | 2H | -OCH₂CH₃ |

| ~ 3.5 | s | 1H | -OH |

| ~ 1.5 | s | 3H | -C(OH)CH₃ |

| ~ 1.3 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 175 | C=O (Ester) |

| ~ 140 | -CH=CH₂ |

| ~ 115 | -CH=CH₂ |

| ~ 75 | -C(OH)- |

| ~ 62 | -OCH₂CH₃ |

| ~ 25 | -C(OH)CH₃ |

| ~ 14 | -OCH₂CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3500 (broad) | O-H stretch (alcohol) |

| ~ 3080 | C-H stretch (vinyl) |

| ~ 2980 | C-H stretch (aliphatic) |

| ~ 1730 | C=O stretch (ester) |

| ~ 1640 | C=C stretch (vinyl) |

| ~ 1240 | C-O stretch (ester) |

| ~ 1100 | C-O stretch (alcohol) |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ |

| 115 | [M - C₂H₅]⁺ |

| 99 | [M - OC₂H₅]⁺ |

| 71 | [M - COOC₂H₅]⁺ |

Conclusion

This technical guide provides a foundational understanding of the structural and chemical properties of this compound. While experimental data is currently limited, the provided information on its computed properties, a probable synthetic route via the Baylis-Hillman reaction, and predicted spectroscopic data offers a valuable resource for researchers and scientists working with this compound. Further experimental validation is necessary to confirm these predicted values and to fully characterize this molecule for its potential applications.

References

Spectroscopic and Methodological Profile of Ethyl 2-hydroxy-2-methylbut-3-enoate

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for ethyl 2-hydroxy-2-methylbut-3-enoate (CAS 50471-46-0), a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

While extensive public database entries for the complete spectroscopic profile of this compound are limited, the following tables summarize the expected and reported data based on its chemical structure and analogous compounds. The data presented is crucial for the identification and quantification of this molecule.

Table 1: Physical and Chemical Properties [1]

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Canonical SMILES | CCOC(=O)C(C)(C=C)O |

| CAS Number | 50471-46-0 |

Predicted Spectroscopic Data

Due to the scarcity of publicly available experimental spectra, the following data is predicted based on the chemical structure of this compound. These predictions serve as a guide for researchers in interpreting experimental results.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.8-6.0 | dd | -CH=CH₂ |

| ~5.2-5.4 | m | -CH=CH₂ |

| ~4.2 | q | -OCH₂CH₃ |

| ~3.5 | s | -OH |

| ~1.4 | s | -C(OH)CH₃ |

| ~1.2 | t | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O |

| ~140 | -CH=CH₂ |

| ~115 | -CH=CH₂ |

| ~75 | -C(OH)CH₃ |

| ~62 | -OCH₂CH₃ |

| ~25 | -C(OH)CH₃ |

| ~14 | -OCH₂CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3450 (broad) | O-H stretch (hydroxyl) |

| ~3080 | =C-H stretch (alkene) |

| ~2980, 2940 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1645 | C=C stretch (alkene) |

| ~1200-1100 | C-O stretch (ester, alcohol) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 144 | [M]⁺ |

| 129 | [M - CH₃]⁺ |

| 117 | [M - C₂H₅]⁺ |

| 99 | [M - OCH₂CH₃]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following are generalized yet detailed methods applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to consult primary literature for detailed synthetic procedures and further analytical data as it becomes available.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-hydroxy-2-methylbut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for Ethyl 2-hydroxy-2-methylbut-3-enoate. Due to the limited availability of direct published protocols for this specific molecule, this document details two robust, hypothetical synthesis routes based on well-established and widely utilized named reactions in organic chemistry: the Grignard reaction and the Baylis-Hillman reaction. This guide includes detailed experimental protocols, expected quantitative data, and spectroscopic characteristics to aid in the synthesis and characterization of the target compound.

Overview of Synthetic Strategies

Two primary retrosynthetic disconnections for this compound suggest two convergent and effective synthetic strategies. The first involves the nucleophilic addition of a vinyl organometallic reagent to an α-ketoester (Grignard reaction). The second approach relies on the coupling of an activated alkene with a ketone (Baylis-Hillman reaction).

Synthesis Pathway 1: Grignard Reaction

The Grignard reaction provides a direct and efficient method for the formation of carbon-carbon bonds. In this proposed pathway, the tertiary alcohol of the target molecule is constructed through the nucleophilic attack of a vinyl Grignard reagent on the electrophilic carbonyl carbon of ethyl pyruvate.

Proposed Reaction Scheme

Caption: Grignard reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl pyruvate (1.0 eq)

-

Vinylmagnesium bromide (1.2 eq, typically 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.) under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of ethyl pyruvate (1.0 eq) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Grignard Addition: The solution of vinylmagnesium bromide (1.2 eq) in THF is added dropwise to the stirred solution of ethyl pyruvate over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure this compound.

Quantitative Data (Expected)

| Parameter | Expected Value |

| Yield | 60-80% |

| Reaction Time | 2-4 hours |

| Purity (post-purification) | >95% |

Note: The expected yield is an estimate based on typical yields for Grignard reactions of esters with organomagnesium halides.

Synthesis Pathway 2: Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). For the synthesis of this compound, a variation of this reaction using an activated alkene and a ketone would be a plausible, albeit potentially slower, route.

Proposed Reaction Scheme

Caption: Baylis-Hillman reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl acrylate (1.0 eq)

-

Acetone (3.0 eq)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq)

-

Dichloromethane (DCM) or neat (solvent-free)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with ethyl acrylate (1.0 eq), acetone (3.0 eq), and DABCO (0.2 eq). The reaction can be run neat or in a solvent such as dichloromethane.

-

Reaction Progression: The mixture is stirred at room temperature for an extended period (typically 7-14 days). The reaction progress is monitored by TLC or ¹H NMR. The Baylis-Hillman reaction is notoriously slow.

-

Workup: Once the reaction has reached completion (or equilibrium), the reaction mixture is diluted with dichloromethane and washed with 1 M HCl to remove the DABCO catalyst.

-

Neutralization and Extraction: The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.

Quantitative Data (Expected)

| Parameter | Expected Value |

| Yield | 30-60% |

| Reaction Time | 7-14 days |

| Purity (post-purification) | >95% |

Note: The expected yield and long reaction time are characteristic of the Baylis-Hillman reaction, which is known for being slow but atom-economical.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its characterization. These predictions are based on the analysis of its functional groups and comparison with similar known molecules.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | dd | 1H | -CH=CH₂ |

| ~5.3 | d | 1H | -CH=CH H (trans) |

| ~5.1 | d | 1H | -CH=CHH (cis) |

| ~4.2 | q | 2H | -O-CH ₂-CH₃ |

| ~3.5 | s | 1H | -OH |

| ~1.4 | s | 3H | -C(OH)(CH ₃)- |

| ~1.2 | t | 3H | -O-CH₂-CH ₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O (ester) |

| ~140 | -C H=CH₂ |

| ~115 | -CH=C H₂ |

| ~75 | -C (OH)(CH₃)- |

| ~62 | -O-C H₂-CH₃ |

| ~25 | -C(OH)(C H₃)- |

| ~14 | -O-CH₂-C H₃ |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1240 | Strong | C-O stretch (ester) |

| ~920, 990 | Strong | =C-H bend (out-of-plane) |

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to both the Grignard and Baylis-Hillman methodologies.

Caption: A generalized experimental workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide provides two detailed, plausible, and scientifically sound, though hypothetical, pathways for the synthesis of this compound. The Grignard reaction offers a more direct and likely higher-yielding route, while the Baylis-Hillman reaction presents an alternative with high atom economy, albeit with a significantly longer reaction time. The provided experimental protocols, expected quantitative data, and predicted spectroscopic information serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling them to approach the synthesis of this and similar molecules with a solid theoretical and practical foundation. Further experimental validation is recommended to optimize the proposed reaction conditions.

An In-depth Technical Guide to Ethyl 2-hydroxy-2-methylbut-3-enoate (CAS 50471-46-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Ethyl 2-hydroxy-2-methylbut-3-enoate, also known by synonyms such as Ethyl 2-vinyllactate, possesses the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] A summary of its key computed chemical properties is presented in Table 1.

Table 1: Computed Chemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| XLogP3-AA | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 144.078644 g/mol |

| Topological Polar Surface Area | 46.5 Ų |

| Heavy Atom Count | 10 |

| Complexity | 142 |

Synthesis Methodologies

Detailed experimental protocols for the synthesis of this compound are not explicitly documented in readily accessible scientific literature. However, based on its structure, several general synthetic strategies can be proposed.

Potential Synthetic Pathways

Two plausible retrosynthetic pathways are outlined below, suggesting potential starting materials for the synthesis of the target molecule.

Caption: Retrosynthetic approaches to this compound.

Proposed Experimental Protocols

A potential synthesis could involve the reaction of a vinyl Grignard reagent with an appropriate α-keto ester.

Reaction Scheme:

Caption: Proposed synthesis via a Grignard-type reaction.

Protocol:

-

Preparation of Vinyl Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of vinyl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred until the magnesium is consumed.

-

Reaction with Ethyl Pyruvate: The flask containing the Grignard reagent is cooled to 0°C. A solution of ethyl pyruvate in anhydrous THF is then added dropwise. The reaction is allowed to proceed at this temperature for a specified time and then warmed to room temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product would likely be purified by column chromatography on silica gel.

The Baylis-Hillman reaction provides a route to functionalized allylic alcohols. While the classic reaction involves an aldehyde and an activated alkene, modifications could potentially be adapted for the synthesis of the target compound.[2][3][4][5]

Reaction Scheme:

Caption: Conceptual Baylis-Hillman reaction pathway.

Protocol:

-

Reaction Setup: To a mixture of methyl vinyl ketone and a suitable aldehyde precursor (e.g., paraformaldehyde) in an appropriate solvent (e.g., DMF or DMSO), a nucleophilic catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine is added.

-

Reaction Conditions: The mixture is stirred at room temperature for an extended period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Esterification: Upon completion, the reaction mixture is worked up by extraction. The resulting allylic alcohol would then be esterified using standard procedures (e.g., reaction with ethyl chloroformate in the presence of a base) to yield the final product.

-

Purification: The final product would require purification, likely by column chromatography.

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[6][7][8][9] A variation of this could be envisioned for the synthesis of the target molecule.

Reaction Scheme:

Caption: Conceptual Reformatsky reaction pathway.

Protocol:

-

Activation of Zinc: Zinc dust is activated, for example, by washing with dilute acid, followed by water, ethanol, and diethyl ether, and then dried under vacuum.

-

Reaction: The activated zinc is suspended in an anhydrous solvent like THF or benzene. A mixture of methyl vinyl ketone and ethyl 2-bromopropionate is added, and the reaction is initiated, often by gentle heating.

-

Workup: The reaction is quenched with a mild acid, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or column chromatography.

Spectroscopic Data

As of the date of this document, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 50471-46-0) is not available in major public spectral databases. Researchers who successfully synthesize this compound are encouraged to perform a full analytical characterization and publish the data to contribute to the scientific record.

Applications and Significance in Drug Development

The primary known relevance of this compound is in the context of the fungicide Vinclozolin.

Metabolite of Vinclozolin

Vinclozolin is an antiandrogenic fungicide, and its toxicity is mediated by its metabolites.[10][11] One of the key metabolites is 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1). While not the ethyl ester itself, the core structure of M1 is directly related to the title compound. It is plausible that this compound could be formed as a secondary metabolite or be used as a reference standard in metabolic studies of Vinclozolin.

The antiandrogenic activity of Vinclozolin's metabolites involves their ability to act as antagonists to the androgen receptor.[10] This interaction can disrupt normal endocrine function, particularly during development.

Signaling Pathway Context:

Caption: Relationship of this compound to Vinclozolin metabolism.

Understanding the metabolic fate of Vinclozolin and the biological activity of its metabolites is crucial for assessing its environmental impact and risk to human health. The synthesis of this compound would be a valuable step in providing an analytical standard for such studies.

Safety Information

There is no specific GHS classification or detailed safety information available for this compound. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Given its structural similarity to other volatile organic esters, it may be flammable and could cause respiratory tract, skin, and eye irritation.

Conclusion

This compound is a compound of interest primarily due to its relationship with the fungicide Vinclozolin. While detailed experimental data is scarce, this guide provides a foundation for its synthesis and potential applications in toxicological and environmental research. The development of a reliable synthetic protocol and the full characterization of its spectroscopic and toxicological properties would be a valuable contribution to the field.

References

- 1. Traditional Morita–Baylis–Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Traditional Morita-Baylis-Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Environmental antiandrogens: low doses of the fungicide vinclozolin alter sexual differentiation of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Ethyl 2-hydroxy-2-methylbut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Ethyl 2-hydroxy-2-methylbut-3-enoate (CAS No. 50471-46-0). Due to the limited availability of experimentally determined data for this specific compound, this document combines computational data with general principles of reactivity and analysis for α-hydroxy vinyl esters. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and providing a framework for future experimental investigation. This guide includes a summary of computed physicochemical properties, a discussion of expected chemical reactivity, and a proposed experimental workflow for its synthesis and characterization.

Introduction

This compound is a vinylic α-hydroxy ester. This class of compounds is of interest in organic synthesis due to the presence of multiple functional groups: an ester, a tertiary alcohol, and a vinyl group. These functionalities offer a range of potential chemical transformations, making them valuable building blocks for more complex molecules, including pharmaceutical intermediates. This guide aims to consolidate the available information on this compound and to provide a basis for its further study and application.

Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | Guidechem[1] |

| Molecular Weight | 144.17 g/mol | Guidechem[1] |

| Exact Mass | 144.078644241 u | Guidechem[1] |

| Topological Polar Surface Area | 46.5 Ų | Guidechem[1] |

| Hydrogen Bond Donor Count | 1 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[1] |

| Rotatable Bond Count | 4 | Guidechem[1] |

| Complexity | 142 | Guidechem[1] |

| XLogP3-AA | 0.9 | Guidechem[1] |

Chemical Characteristics

Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the ester, the tertiary hydroxyl group, and the vinyl group.

-

Ester Group: The ester functionality can undergo hydrolysis under acidic or basic conditions to yield 2-hydroxy-2-methylbut-3-enoic acid and ethanol. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

-

Tertiary Hydroxyl Group: The tertiary alcohol can be a site for dehydration reactions, potentially leading to the formation of a conjugated diene system. It can also be protected using various protecting groups if reactions at other sites are desired.

-

Vinyl Group: The vinyl group is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It can also participate in polymerization reactions. The presence of the adjacent hydroxyl and ester groups may influence the regioselectivity and stereoselectivity of these reactions.

Stability and Storage

Specific stability data for this compound is not available. However, compounds with similar functionalities should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents to prevent degradation. Due to the vinyl group, polymerization upon exposure to light or heat may be a concern, and the addition of a stabilizer might be necessary for long-term storage.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public domain. However, a general synthetic approach can be proposed based on established organic chemistry principles.

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of an appropriate organometallic reagent with an α-ketoester. For instance, the reaction of vinylmagnesium bromide with ethyl pyruvate would yield the target molecule.

Reaction:

-

Reactants: Ethyl pyruvate and vinylmagnesium bromide.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

Ethyl pyruvate is dissolved in the anhydrous solvent and cooled in an ice bath.

-

A solution of vinylmagnesium bromide is added dropwise to the cooled solution of ethyl pyruvate with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Caption: Proposed workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound is a molecule with potential applications in organic synthesis. However, a significant gap exists in the literature regarding its experimentally determined physical and chemical properties, as well as its reactivity and biological activity. The computational data presented in this guide provides a starting point for its investigation. Future research should focus on the experimental validation of these computed properties, the development and optimization of a reliable synthetic protocol, and the exploration of its chemical reactivity and potential applications in areas such as drug discovery and materials science. The characterization of this compound using modern analytical techniques (NMR, IR, MS) is a critical next step.

References

An In-depth Technical Guide to Ethyl 2-hydroxy-2-methylbut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxy-2-methylbut-3-enoate is a tertiary allylic alcohol of interest in organic synthesis due to its versatile functional groups. This technical guide provides a comprehensive overview of its discovery, synthesis, and characterization. While a definitive historical account of its initial discovery is not well-documented in readily available literature, its synthesis can be reliably achieved through well-established organometallic reactions. This document details a plausible and widely applicable synthetic protocol, presents predicted and experimentally supported characterization data, and explores potential, albeit currently speculative, applications in the field of drug development. The information is structured to be a valuable resource for researchers in organic chemistry and medicinal chemistry.

Introduction

This compound, with the chemical formula C₇H₁₂O₃, is a chiral molecule containing a quaternary carbon center, a hydroxyl group, an ester, and a vinyl group. This combination of functionalities makes it a potentially valuable building block in the synthesis of more complex molecules. The presence of a tertiary alcohol adjacent to a vinyl group offers opportunities for various chemical transformations, including oxidation, epoxidation, and polymerization. The ester functionality can be hydrolyzed or transesterified, providing a handle for further molecular modifications.

While not a widely commercialized chemical, its structure is representative of a class of compounds that are of significant interest in the synthesis of natural products and pharmaceuticals. This guide aims to consolidate the available chemical knowledge on this molecule and provide a detailed technical foundation for its synthesis and characterization.

History and Discovery

A precise historical record detailing the first synthesis or isolation of this compound is not prominently available in the scientific literature. However, the fundamental reactions that enable its synthesis have been well-established for over a century. The most probable and logical route to its first preparation would have been through the application of the Grignard reaction, a cornerstone of organic synthesis discovered by Victor Grignard in 1900.

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In the case of this compound, the synthesis would involve the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with an α-ketoester, namely ethyl pyruvate (ethyl 2-oxopropanoate). This reaction directly forms the tertiary alcohol and the carbon skeleton of the target molecule. It is highly probable that the compound was first synthesized in a research laboratory setting as part of a broader investigation into the reactivity of Grignard reagents with α-ketoesters.

An alternative, though perhaps less common, early synthetic route could have been the Reformatsky reaction, which employs an organozinc reagent derived from an α-haloester. However, the Grignard reaction's versatility and widespread use make it the most likely method for the initial synthesis of this compound.

Synthesis

The synthesis of this compound is most efficiently achieved via a Grignard reaction. The general scheme involves the nucleophilic addition of a vinylmagnesium halide to ethyl pyruvate.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a generalized procedure based on standard laboratory practices for Grignard reactions.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Ethyl pyruvate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation of the Grignard Reagent (Vinylmagnesium Bromide):

-

All glassware must be rigorously dried in an oven and assembled under an inert atmosphere.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to the magnesium.

-

Prepare a solution of vinyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small amount of the vinyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Ethyl Pyruvate:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Prepare a solution of ethyl pyruvate in anhydrous diethyl ether or THF.

-

Add the ethyl pyruvate solution dropwise to the stirred and cooled Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis and purification process.

Characterization and Data Presentation

The structural elucidation of this compound relies on standard spectroscopic techniques. Below is a summary of the expected and reported data for this compound and its analogs.

Physical Properties

| Property | Predicted/Reported Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 180-200 °C at atmospheric pressure |

| Density | Approximately 1.0 - 1.1 g/cm³ |

| Solubility | Soluble in common organic solvents (ether, THF, chloroform, etc.). Sparingly soluble in water. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the structure of this compound and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | dd | 1H | -CH=CH₂ |

| ~5.3 | d | 1H | -CH=CH ₂ (trans) |

| ~5.1 | d | 1H | -CH=CH ₂ (cis) |

| ~4.2 | q | 2H | -O-CH ₂-CH₃ |

| ~3.5 | s (broad) | 1H | -OH |

| ~1.4 | s | 3H | -C(OH)-CH ₃ |

| ~1.3 | t | 3H | -O-CH₂-CH ₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O (ester) |

| ~142 | -C H=CH₂ |

| ~114 | -CH=C H₂ |

| ~75 | -C (OH)-CH₃ |

| ~62 | -O-C H₂-CH₃ |

| ~26 | -C(OH)-C H₃ |

| ~14 | -O-CH₂-C H₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3500 (broad) | O-H stretch (alcohol) |

| ~3080 | =C-H stretch (vinyl) |

| ~2980, 2940 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1640 | C=C stretch (vinyl) |

| ~1250, 1100 | C-O stretch (ester and alcohol) |

| ~990, 920 | =C-H bend (vinyl) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular ion) |

| 129 | [M - CH₃]⁺ |

| 117 | [M - C₂H₅]⁺ |

| 99 | [M - OC₂H₅]⁺ |

| 71 | [M - COOC₂H₅]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ (from rearrangement) |

Potential Applications in Drug Development

While there are no widely reported direct applications of this compound in drug development, its structural motifs are present in various biologically active molecules. The potential utility of this compound lies in its role as a versatile synthetic intermediate.

As a Chiral Building Block

The molecule possesses a chiral center at the quaternary carbon. Enantioselective synthesis or resolution of the racemic mixture would provide access to enantiomerically pure building blocks. These could be used in the asymmetric synthesis of complex target molecules where stereochemistry is crucial for biological activity.

Precursor to Bioactive Scaffolds

The vinyl group can participate in a variety of reactions to construct more complex ring systems. For example, it can undergo Diels-Alder reactions, Michael additions, or be a substrate for olefin metathesis. The hydroxyl and ester groups provide additional handles for modification and linkage to other molecular fragments.

Hypothetical Signaling Pathway Involvement

Due to the lack of specific biological studies on this compound, any discussion of its interaction with signaling pathways is purely speculative. However, small molecules containing α-hydroxy ester motifs are known to interact with various enzymes, such as hydrolases and esterases. If this molecule were to be incorporated into a larger drug candidate, its metabolic stability and potential interactions with drug-metabolizing enzymes would need to be investigated.

The following diagram illustrates a hypothetical scenario where a drug derived from this scaffold could interact with a cellular signaling pathway.

Caption: Hypothetical signaling pathway for a drug derived from the core scaffold.

Conclusion

This compound is a molecule with significant potential as a building block in organic synthesis. While its history of discovery is not clearly documented, its synthesis is straightforward using established methods like the Grignard reaction. This guide has provided a detailed, practical framework for its preparation and characterization, including predicted spectroscopic data. Although its direct application in drug development has yet to be explored, its versatile structure suggests that it could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Further research into the biological activity of this compound and its derivatives is warranted.

In-depth Technical Guide: Theoretical Analysis of Ethyl 2-hydroxy-2-methylbut-3-enoate

Disclaimer: As of late 2025, dedicated theoretical and computational studies specifically targeting Ethyl 2-hydroxy-2-methylbut-3-enoate are not prominent in publicly accessible scientific literature. Therefore, this document serves as a comprehensive technical guide outlining a robust and standardized workflow for conducting such a theoretical investigation. The methodologies, data tables, and workflows presented are based on established computational chemistry practices and provide a blueprint for researchers and drug development professionals to analyze this molecule or structurally similar compounds.

Introduction

This compound is a chiral ester containing multiple functional groups: a hydroxyl group, an ester, and a vinyl group. This combination makes it a potentially valuable building block in organic synthesis and a candidate for further investigation in medicinal chemistry. Its structural features, including a stereocenter and conformational flexibility, suggest that its biological activity and reactivity are intrinsically linked to its three-dimensional structure and electronic properties.

Theoretical studies, employing quantum chemical calculations, are indispensable for elucidating these characteristics at a molecular level. Such studies can predict stable conformations, geometric parameters, spectroscopic signatures (IR and NMR), and electronic properties like molecular orbital energies. This guide details a proposed computational protocol to thoroughly characterize this compound.

Proposed Computational Methodology (Experimental Protocol)

This section outlines the recommended computational protocol for a comprehensive theoretical analysis.

2.1 Software and Hardware All calculations would be performed using a standard computational chemistry software package, such as Gaussian, ORCA, or Spartan. High-performance computing (HPC) resources are recommended for timely completion of calculations, especially for frequency and solvation models.

2.2 Conformational Analysis A systematic conformational search is the initial and critical step.

-

Initial Search: A molecular mechanics-based (e.g., MMFF94) conformational search would be performed to identify a broad set of low-energy conformers. This is achieved by systematically rotating all single bonds (e.g., C-C, C-O) in increments of 30° or 60°.

-

Semi-Empirical Refinement: The unique conformers from the initial search would then be optimized using a faster, semi-empirical method (e.g., PM7 or PM6) to narrow down the candidates.

-

DFT Optimization: The lowest-energy conformers (e.g., all within 10-15 kcal/mol of the global minimum) would be subjected to full geometry optimization using Density Functional Theory (DFT). A common and reliable functional/basis set combination is B3LYP/6-31G(d).

2.3 High-Accuracy Optimization and Frequency Calculations

-

Final Optimization: The most stable conformers identified from the previous step would be re-optimized at a higher level of theory to obtain accurate geometric parameters and energies. A recommended level is the B3LYP functional with a larger, more flexible basis set like 6-311++G(d,p).

-

Vibrational Frequencies: Following optimization, harmonic vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-311++G(d,p)). This step serves two purposes:

-

To confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

-

To predict the infrared (IR) spectrum and allow for the assignment of vibrational modes. Calculated frequencies are often scaled by a known factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

-

2.4 Spectroscopic Prediction

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the ¹H and ¹³C NMR isotropic shielding constants. These values are then converted to chemical shifts by referencing them against the calculated shielding of a standard (e.g., Tetramethylsilane, TMS) at the same level of theory.

-

Solvation Effects: To simulate a more realistic environment, all final energy, geometry, and NMR calculations would ideally be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a relevant solvent like water or chloroform.

2.5 Electronic Structure Analysis

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP surface map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

Expected Data and Presentation

The data generated from the proposed study would be summarized in the following tables for clarity and comparative analysis.

Table 1: Relative Energies of Stable Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 | B3LYP/6-311++G(d,p) | 0.00 | Value |

| Conf-2 | B3LYP/6-311++G(d,p) | Value | Value |

| Conf-3 | B3LYP/6-311++G(d,p) | Value | Value |

Table 2: Selected Optimized Geometric Parameters for the Global Minimum Conformer

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C1=C2 | Value |

| C2-C3 | Value | |

| C3-O(H) | Value | |

| C3-C(O)O | Value | |

| Bond Angle | C1=C2-C3 | Value |

| O(H)-C3-C(O)O | Value |

| Dihedral Angle | H-O-C3-C2 | Value |

Table 3: Predicted Vibrational Frequencies and Assignments

| Mode | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Assignment |

|---|---|---|---|

| ν1 | Value | Value | O-H stretch |

| ν2 | Value | Value | C-H (vinyl) stretch |

| ν3 | Value | Value | C=O stretch |

| ν4 | Value | Value | C=C stretch |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated Shift (ppm) |

|---|---|

| ¹³C NMR | |

| C=O | Value |

| C-OH | Value |

| =CH₂ | Value |

| ¹H NMR | |

| OH | Value |

| =CH | Value |

| CH₃ (ester) | Value |

Table 5: Key Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Visualization of Workflow and Relationships

Diagrams created using the DOT language provide a clear visual representation of the logical flow of the proposed theoretical investigation.

Caption: Proposed computational workflow for the theoretical analysis of a molecule.

Conclusion

While specific published theoretical studies on this compound are currently unavailable, this guide presents a comprehensive and standard protocol for its computational investigation. By following this workflow—from conformational analysis to detailed electronic structure calculations—researchers can generate a wealth of predictive data. These theoretical insights are invaluable for understanding the molecule's intrinsic properties, predicting its spectroscopic characteristics, assessing its reactivity, and providing a rational basis for its potential applications in drug development and chemical synthesis.

An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-hydroxy-2-methylbut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxy-2-methylbut-3-enoate, also known as ethyl 2-vinyllactate, is a unique bifunctional molecule incorporating a tertiary alcohol, an ester, and a vinyl group. This guide provides a comprehensive overview of its known physicochemical properties and a detailed exploration of its expected reactivity based on the constituent functional groups. Due to the limited availability of specific experimental data in peer-reviewed literature, this document extrapolates potential synthetic routes and reaction pathways from established organic chemistry principles. All quantitative data found in public databases is summarized, and hypothetical experimental workflows and reaction mechanisms are visualized using DOT language diagrams to facilitate understanding and further research.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, key physicochemical properties have been compiled from available chemical databases. These properties are essential for its handling, purification, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 50471-46-0 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl 2-vinyllactate, Ethyl 2-hydroxy-2-methyl-3-butenoate | [1] |

| Canonical SMILES | CCOC(=O)C(C)(C=C)O | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Potential Synthetic Pathways

Detailed experimental protocols for the synthesis of this compound are scarce in the literature. However, based on its structure, several logical synthetic routes can be proposed.

Grignard Reaction of Ethyl Pyruvate with Vinylmagnesium Bromide

A plausible and direct approach involves the nucleophilic addition of a vinyl organometallic reagent to the electrophilic keto-carbon of ethyl pyruvate. Vinylmagnesium bromide is a suitable Grignard reagent for this transformation.

Hypothetical Experimental Protocol:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). Vinyl bromide is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Ethyl Pyruvate: The freshly prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of ethyl pyruvate in anhydrous THF is then added dropwise with vigorous stirring.

-

Work-up: Upon completion of the reaction (monitored by TLC or GC), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Caption: Proposed synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three functional groups: the tertiary alcohol, the ester, and the vinyl group.

Reactions of the Hydroxyl Group

-

Esterification/Etherification: The tertiary hydroxyl group can undergo esterification with acyl chlorides or anhydrides under basic conditions, or etherification, for instance, using Williamson ether synthesis conditions, although steric hindrance might necessitate harsher conditions.

-

Protection: The hydroxyl group can be protected using standard protecting groups for tertiary alcohols, such as silyl ethers (e.g., TBDMS, TIPS), to allow for selective reactions at other positions.

-

Dehydration: Acid-catalyzed dehydration would likely lead to a mixture of conjugated dienes.

Reactions of the Ester Group

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2-hydroxy-2-methylbut-3-enoic acid) under either acidic or basic conditions.

-

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol, yielding 2-methylbut-3-ene-1,2-diol.

-

Amidation: The ester can react with amines to form the corresponding amides.

Reactions of the Vinyl Group

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the vinyl group to an ethyl group, yielding ethyl 2-hydroxy-2-methylbutanoate.

-

Electrophilic Addition: The double bond can undergo electrophilic addition reactions with reagents like halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (under acidic conditions, following Markovnikov's rule).

-

Oxidation: The vinyl group can be oxidized to form an epoxide using peroxy acids (e.g., m-CPBA) or cleaved to yield a ketone and formaldehyde via ozonolysis.

-

Polymerization: The vinyl group can potentially undergo radical, cationic, or anionic polymerization, or copolymerization with other monomers.

Caption: Reactivity map of this compound.

Spectroscopic Analysis Workflow

A standard workflow for the characterization of a synthesized sample of this compound would involve a combination of spectroscopic and spectrometric techniques.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Ethyl 2-hydroxy-2-methylbut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxy-2-methylbut-3-enoate is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Its tertiary allylic alcohol moiety is a key structural feature in various biologically active molecules. The stereoselective synthesis of this compound is of significant interest, as the biological activity of its enantiomers can differ substantially. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on a silver-catalyzed enantioselective addition of a vinyl nucleophile to an α-ketoester.

Core Concepts in Asymmetric Synthesis

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the C2 position. Several strategies have been developed for the asymmetric synthesis of chiral tertiary alcohols, including:

-

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

-

Chiral Catalysts: A small amount of a chiral catalyst is used to generate a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. This is a highly efficient and atom-economical approach. Common examples include chiral Lewis acids and organocatalysts.

-

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to induce asymmetry.

This protocol will focus on a catalytic asymmetric approach, which is often preferred in industrial settings due to its efficiency and reduced waste.

Asymmetric Synthesis via Silver-Catalyzed Enantioselective Vinyl-Addition to Ethyl Pyruvate

A highly effective method for the asymmetric synthesis of this compound involves the enantioselective addition of a vinyl nucleophile to ethyl pyruvate. This reaction can be catalyzed by a chiral silver complex, which creates a chiral pocket around the substrate, directing the approach of the nucleophile to one face of the keto group.

Signaling Pathway and Logic

The logic of this synthetic approach is based on the principles of asymmetric catalysis. A chiral ligand coordinates to a metal center (in this case, silver) to form a chiral Lewis acid catalyst. This catalyst then activates the α-ketoester (ethyl pyruvate) by coordinating to the carbonyl oxygen, making it more electrophilic. The chiral ligand environment dictates the trajectory of the incoming vinyl nucleophile, leading to the preferential formation of one enantiomer of the product.

Caption: Logical workflow of the silver-catalyzed asymmetric vinylation.

Experimental Protocols

Protocol 1: Asymmetric Vinylation of Ethyl Pyruvate using a Chiral Silver Catalyst

This protocol is adapted from a general method for the enantioselective addition of enolsilanes to α-ketoesters, modified for a vinyl nucleophile.[1]

Materials:

-

Silver(I) Fluoride (AgF)

-

Chiral Amino Acid-Based Ligand (e.g., (S)-N-(2,6-diisopropylphenyl)-2-amino-3-methylbutane)

-

Ethyl Pyruvate

-

Vinyltrimethoxysilane (or other suitable vinyl nucleophile precursor)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Catalyst Preparation (in situ):

-

In a flame-dried Schlenk flask under an argon atmosphere, combine silver(I) fluoride (1 mol%) and the chiral amino acid-based ligand (1.1 mol%).

-

Add anhydrous THF and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral silver catalyst complex.

-

-

Reaction Execution:

-

Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

-

Add ethyl pyruvate (1.0 equivalent) to the flask.

-

Slowly add vinyltrimethoxysilane (1.2 equivalents) to the reaction mixture over a period of 10 minutes.

-

Allow the reaction to stir at the same temperature for the specified time (monitor by TLC or GC for completion, typically 12-24 hours).

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the asymmetric synthesis.

Data Presentation

The following tables summarize typical quantitative data for asymmetric vinylation reactions of α-ketoesters using various chiral catalysts. While specific data for this compound is not explicitly available in the cited literature, the data for similar substrates provides a strong indication of the expected outcomes.

Table 1: Performance of a Chiral Silver Catalyst in the Asymmetric Addition to α-Ketoesters [1]

| Entry | α-Ketoester Substrate | Nucleophile | Yield (%) | ee (%) |

| 1 | Ethyl Benzoylformate | Ketene Silyl Acetal | >98 | 94 |

| 2 | Methyl Pyruvate | Ketene Silyl Acetal | 95 | 88 |

| 3 | Ethyl 3,3-dimethyl-2-oxobutanoate | Ketene Silyl Acetal | 61 | 96 |

| 4 | Ethyl 2-oxo-4-phenylbutanoate | Ketene Silyl Acetal | >98 | 92 |

Table 2: Enantioselective Addition of Vinyl Grignard Reagents to Aldehydes using Chiral Ligands

Note: This data is for aldehydes, but illustrates the potential for using Grignard reagents in asymmetric vinylations.

| Entry | Aldehyde | Chiral Ligand | Solvent | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (-)-Ephedrine derivative | Toluene | 85 | 29 |

| 2 | 3-Phenylpropanal | (-)-2-dipropylaminobutanol | Toluene | 77 | 5 |

| 3 | Benzaldehyde | Chiral BINOL derivative | THF | - | 63[2] |

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through a catalytic enantioselective vinylation of ethyl pyruvate. The use of a chiral silver catalyst, as detailed in the provided protocol, offers a promising route to this valuable chiral building block with high potential for excellent enantioselectivity and yield. Further optimization of the chiral ligand, vinyl nucleophile, and reaction conditions may be necessary to achieve the desired stereochemical purity for specific applications in research and drug development. The principles and protocols outlined in this document provide a solid foundation for researchers to develop robust and efficient syntheses of this and related chiral tertiary allylic alcohols.

References

- 1. A chiral Ag-based catalyst for practical, efficient, and highly enantioselective additions of enolsilanes to alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 2-hydroxy-2-methylbut-3-enoate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of chiral tertiary allylic alcohols, with a focus on Ethyl 2-hydroxy-2-methylbut-3-enoate. Due to the limited specific literature on this exact molecule, this document leverages established methodologies for the asymmetric synthesis of structurally related chiral tertiary allylic alcohols and outlines their potential applications as versatile chiral building blocks in organic synthesis.

Introduction

Chiral tertiary allylic alcohols are valuable synthetic intermediates, incorporating a stereogenic center directly attached to a vinyl group. This structural motif allows for a wide range of subsequent stereocontrolled transformations, making them powerful tools in the synthesis of complex molecules, including natural products and pharmaceuticals. This compound, a member of this class, possesses a quaternary stereocenter, a feature that presents a significant synthetic challenge and, once installed, offers considerable steric influence on subsequent reactions.

Key Structural Features and Synthetic Potential:

-